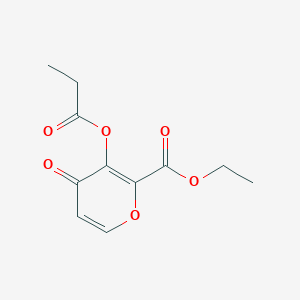

Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate

Description

Nomenclature and Chemical Identification

Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate is a pyran-derived ester with systematic IUPAC name ethyl 4-oxo-3-propanoyloxypyran-2-carboxylate . Its molecular formula is C₁₁H₁₂O₆ , and its molecular weight is 240.21 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2061980-23-0 | |

| SMILES | CCC(=O)OC1=C(OC=CC1=O)C(=O)OCC | |

| InChIKey | LTIIECGPHFOUGX-UHFFFAOYSA-N | |

| Structural Features | Pyran ring, ester groups, propionyloxy substituent |

The compound’s planar pyran core is stabilized by conjugation between the 4-oxo group and aromatic π-system, as evidenced by NMR data showing carbonyl carbons at δ 168–172 ppm.

Historical Context and Discovery

This synthetic compound emerged from advancements in pyran chemistry, particularly through esterification and multicomponent reactions. Early pyran derivatives, such as chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), were synthesized via condensation of diethyl oxalate with acetone. This compound likely originated as a byproduct of incomplete hydrolysis during such syntheses, where monoester intermediates formed alongside dicarboxylic acids. Its isolation and characterization became feasible with modern chromatographic techniques, reflecting progress in heterocyclic chemistry since the mid-20th century.

Relevance in Contemporary Chemical Research

The compound serves as a versatile intermediate in organic synthesis:

- Pharmaceutical Applications : Pyran derivatives are explored for anti-Alzheimer’s activity, with structural analogs inhibiting acetylcholinesterase (AChE) at IC₅₀ values as low as 8 nM.

- Material Science : Ester groups enable functionalization for polymer precursors or ligands in coordination chemistry.

- Green Chemistry : It participates in domino reactions under catalytic conditions, reducing waste in multistep syntheses.

Overview of Pyran-2-Carboxylate Derivatives

Pyran-2-carboxylates vary by substituents, influencing reactivity and applications:

The propionyloxy group in this compound enhances lipophilicity, making it suitable for hydrophobic drug delivery systems.

Properties

IUPAC Name |

ethyl 4-oxo-3-propanoyloxypyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-3-8(13)17-9-7(12)5-6-16-10(9)11(14)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIIECGPHFOUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(OC=CC1=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate typically involves a multi-step process. One efficient method includes the Williamson-type reaction of ethyl 2-bromomethyl-3-quinoline-3-carboxylate with ethyl hydroxyacetate in anhydrous benzene to form an intermediate. This intermediate undergoes Dieckmann condensation in the presence of sodium ethoxide in anhydrous toluene to yield the desired pyranoquinoline compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂O₆

- Molecular Weight : 240.20 g/mol

- Purity : ≥95%

- IUPAC Name : Ethyl 4-oxo-3-propanoyloxypyran-2-carboxylate

The compound features a pyran ring, which is significant in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic synthesis.

Synthetic Chemistry Applications

Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of fused-ring systems, which are essential in creating complex organic molecules. Recent studies have demonstrated its effectiveness in:

- Synthesis of Fused-Ring Heterocycles : The compound can undergo cyclization reactions that lead to the formation of more complex structures. This property is particularly useful in drug development where heterocycles are commonly found in pharmaceutical compounds .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Cyclization | Forms fused-ring systems | , |

| Esterification | Reacts with alcohols to form esters | , |

| Condensation | Combines with carbonyl compounds | , |

Medicinal Chemistry Applications

The compound's structural features make it a candidate for medicinal chemistry research. Its derivatives have shown potential biological activities, including:

- Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains, suggesting potential for development as antimicrobial agents.

- Anti-inflammatory Activity : Preliminary studies indicate that certain modifications can enhance anti-inflammatory effects, making it a candidate for therapeutic applications.

Material Science Applications

In material science, this compound has been explored for its potential use in:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Table 2: Material Properties of Polymers Incorporating this compound

| Property | Value | Reference |

|---|---|---|

| Thermal Stability | Improved compared to controls | |

| Mechanical Strength | Enhanced tensile strength |

Case Studies and Research Findings

Recent literature highlights several case studies that explore the applications of this compound:

- Synthesis of Novel Antimicrobial Agents : A study demonstrated the synthesis of new derivatives from this compound that showed promising antimicrobial activity against resistant bacterial strains .

- Development of Biodegradable Polymers : Research indicated that incorporating this compound into polymer formulations enhanced biodegradability while maintaining structural integrity .

- Quantum Chemical Calculations : Advanced computational studies have provided insights into the electronic properties and reactivity patterns of this compound, aiding in the design of new derivatives with tailored properties .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antitumor agent .

Comparison with Similar Compounds

Ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate: This compound shares a similar pyran ring structure but differs in the substitution pattern.

Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate: Another related compound with a quinazoline ring instead of a pyran ring.

Uniqueness: Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propionyloxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Molecular Formula : C₁₁H₁₂O₆

Molecular Weight : 240.20 g/mol

CAS Number : 2061980-23-0

This compound belongs to the pyran family and exhibits structural features that may influence its interaction with biological systems.

Research indicates that compounds similar to this compound can interact with various enzymes and proteins, potentially leading to significant biological effects. The following table summarizes some biochemical properties observed in related compounds:

| Property | Description |

|---|---|

| Enzyme Interactions | Inhibition or activation of specific enzymes involved in metabolic pathways. |

| Protein Binding | Binding affinity to various proteins, influencing signaling pathways. |

| Solubility | Soluble in organic solvents, indicating potential for bioavailability. |

3.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties in vitro against various bacterial strains and fungi. In studies, it demonstrated significant inhibition against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus flavus

The Minimum Inhibitory Concentration (MIC) values were determined using standard disk diffusion methods, revealing that the compound exhibits stronger activity compared to many existing antibiotics .

3.2 Anticancer Potential

Recent studies have explored the anticancer activity of this compound. It has been suggested that this compound may influence cell cycle regulation and apoptosis in cancer cells. For example:

- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 for breast cancer) indicated a dose-dependent reduction in cell viability.

- Mechanism of Action : Proposed mechanisms include modulation of apoptotic pathways and inhibition of cell proliferation through interference with specific signaling cascades .

4. Molecular Mechanisms

The biological activity of this compound is hypothesized to occur through several molecular mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Gene Expression Modulation : Changes in gene expression profiles have been observed, indicating potential regulatory effects on cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis .

5.1 Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results showed that the compound had a significant effect on both Gram-positive and Gram-negative organisms, with MIC values ranging from 16 to 64 µg/mL .

5.2 Study on Cancer Cell Lines

In another investigation focusing on its anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a notable decrease in cell proliferation and an increase in apoptosis markers at higher concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions or esterification of precursor pyran derivatives. For example, analogous pyran-2-carboxylates are synthesized using TEA (triethylamine) as a base and heated conditions (100–115°C) to facilitate esterification or cyclization. Purification often involves column chromatography with eluents like ethyl acetate/cyclohexane mixtures . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents to improve yield and minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for ester and ketone groups).

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester protons at δ ~1.2–1.4 ppm and δ ~4.1–4.3 ppm) and carbon signals for the pyran ring and propionyloxy moiety.

- Mass spectrometry : Confirms molecular weight (C₁₁H₁₂O₆, MW 240.21) via parent ion peaks .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

While specific safety data for this compound are limited, analogous esters require precautions such as gloves, goggles, and fume hoods. In case of exposure, rinse skin/eyes with water and seek medical advice. Stability studies under varying temperatures and humidity are recommended to assess degradation risks .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Small-molecule refinement with SHELXL involves handling disorder (e.g., flexible propionyloxy groups) and high-resolution data. The program’s constraints (e.g., DFIX, FLAT) stabilize geometric parameters, while twin refinement (TWIN command) resolves overlapping reflections in non-merohedral twinning. Validation tools like R1 and wR2 ensure model accuracy .

Q. How can discrepancies in spectroscopic or crystallographic data between studies be systematically resolved?

Contradictions may arise from impurities, polymorphs, or incorrect space group assignments. Cross-validate data using:

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic properties or reaction mechanisms involving this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts molecular electrostatic potentials, frontier orbitals, and reaction pathways. For example, nucleophilic attack at the 4-oxo position can be modeled to explore reactivity. Software like Gaussian or ORCA is used for these simulations .

Q. How does the steric and electronic influence of the propionyloxy substituent affect the compound’s reactivity in multicomponent reactions?

The propionyloxy group acts as an electron-withdrawing substituent, activating the pyran ring for nucleophilic addition. Steric hindrance from the ester moiety may direct regioselectivity in reactions (e.g., forming derivatives at the 2- or 5-position). Kinetic studies under varying substituents (e.g., acetyl vs. propionyloxy) can elucidate these effects .

Methodological Notes

- Crystallography : Use OLEX2 for structure solution and SHELXL for refinement, leveraging tools like XPREP for space group determination .

- Synthesis : Monitor reaction progress via TLC and optimize eluent systems (e.g., ethyl acetate/hexane gradients) for chromatography .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify structural outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.